Cas no 2168870-40-2 (tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate)
tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (7-oxospiro[3.5]nonan-2-yl)carbamate
- tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate
- TERT-BUTYL N-{7-OXOSPIRO[3.5]NONAN-2-YLCARBAMATE
- MFCD30749720
- BS-43410
- P19731
- tert-butyl N-(7-oxospiro[3.5]nonan-2-yl)carbamate
- SCHEMBL25573673
- 2-(Boc-amino)-7-oxospiro[3.5]nonane
- tert-ButylN-{7-oxospiro[3.5]nonan-2-yl}carbamate
- 2168870-40-2
-
- MDL: MFCD30749720
- Inchi: 1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-8-14(9-10)6-4-11(16)5-7-14/h10H,4-9H2,1-3H3,(H,15,17)
- InChI Key: ACQHHXXCXSDMLQ-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1CC2(CCC(=O)CC2)C1
Computed Properties
- Exact Mass: 253.16779360g/mol
- Monoisotopic Mass: 253.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.4Ų
tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D648423-100mg |
tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate |
2168870-40-2 | 97% | 100mg |
$200 | 2024-07-21 | |
| eNovation Chemicals LLC | D648423-250MG |
tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate |
2168870-40-2 | 97% | 250mg |
$305 | 2024-07-21 | |
| eNovation Chemicals LLC | D648423-500MG |
tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate |
2168870-40-2 | 97% | 500mg |
$510 | 2024-07-21 | |
| eNovation Chemicals LLC | D648423-1G |
tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate |
2168870-40-2 | 97% | 1g |
$765 | 2024-07-21 | |
| eNovation Chemicals LLC | D648423-5G |
tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate |
2168870-40-2 | 97% | 5g |
$2300 | 2024-07-21 | |
| eNovation Chemicals LLC | D648423-10G |
tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate |
2168870-40-2 | 97% | 10g |
$3835 | 2024-07-21 | |
| abcr | AB545827-250 mg |
t-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate; . |
2168870-40-2 | 250MG |
€784.20 | 2023-04-14 | ||
| abcr | AB545827-500 mg |
t-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate; . |
2168870-40-2 | 500MG |
€1,032.40 | 2023-04-14 | ||
| abcr | AB545827-1 g |
t-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate; . |
2168870-40-2 | 1g |
€1,278.90 | 2023-04-14 | ||
| Chemenu | CM761929-250mg |
tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate |
2168870-40-2 | 95%+ | 250mg |
$406 | 2024-07-18 |
tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate Suppliers
tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate
Introduction to Tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate (CAS No. 2168870-40-2)
Tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate, identified by its Chemical Abstracts Service (CAS) number 2168870-40-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the spirocyclic carbamate class, characterized by its unique spirocyclic core structure, which integrates two heterocyclic rings through a single carbon atom. The presence of a tert-butyl group and an oxospiro[3.5]nonan-2-one moiety contributes to its distinct chemical properties and potential biological activities.
The structural framework of Tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate is of particular interest due to its potential as a key intermediate in the synthesis of more complex pharmacophores. The spirocyclic system enhances molecular rigidity, which can be advantageous in drug design for improving binding affinity and metabolic stability. Additionally, the carbamate functional group is widely recognized for its role in medicinal chemistry, often serving as a bioisostere for amides and esters, thereby influencing both pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been growing interest in spirocyclic compounds due to their diverse biological activities and synthetic utility. Research has demonstrated that spirocyclic structures can exhibit enhanced binding interactions with biological targets, making them valuable candidates for drug development. Specifically, derivatives of 7-oxospiro[3.5]nonan-2-one have been explored for their potential in modulating enzyme activity and receptor binding. The introduction of a carbamate group at the 2-position of the spirocycle further expands the chemical space for structural diversity and functionalization.
The tert-butyl substituent in Tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate plays a crucial role in stabilizing the compound’s conformation and enhancing its lipophilicity, which are critical factors in drug absorption, distribution, metabolism, and excretion (ADME). This modification also provides a handle for further chemical transformations, enabling the synthesis of more elaborate analogs with tailored properties. The combination of these structural features makes this compound a promising scaffold for exploring novel therapeutic agents.
Recent advancements in synthetic methodologies have facilitated the efficient preparation of Tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate, allowing for scalable production and exploration of its derivatives. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to achieve high yields and enantioselectivity in the construction of the spirocyclic core. These developments have opened new avenues for medicinal chemists to design and synthesize innovative molecules with improved pharmacological profiles.
The biological evaluation of Tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate has revealed several intriguing properties that warrant further investigation. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders and inflammatory diseases. The spirocyclic scaffold appears to interact favorably with biological targets, potentially leading to the discovery of new lead compounds for drug development. Additionally, the carbamate moiety has been shown to enhance solubility and bioavailability, which are critical parameters for successful drug candidates.
Future research directions may focus on optimizing the synthesis of Tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate through green chemistry approaches and exploring its potential in preclinical studies. The integration of computational modeling techniques could aid in predicting molecular interactions and designing derivatives with enhanced efficacy and reduced toxicity. Collaborative efforts between synthetic chemists and biologists will be essential in unraveling the full therapeutic potential of this compound.
In conclusion, Tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate (CAS No. 2168870-40-2) represents a significant advancement in pharmaceutical chemistry, offering a versatile scaffold for drug discovery and development. Its unique structural features, combined with promising biological activities, position it as a valuable candidate for further exploration in medicinal chemistry research.
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